Sortin2

Arabidopsis thaliana Suspension Cell Culture Cytotoxicity Assay

Sortin2 is a selective chemical modulator of vacuolar protein sorting and de novo lateral root formation. Unlike Sortin1 or Sortin3, Sortin2 uniquely induces strong vps phenotypes, triggers CPY secretion, and promotes lateral root primordium specification independent of auxin signaling (SCF TIR1/AFB). Its effects are abolished in six identified resistant mutants, confirming pathway-specific activity. Ideal for functional genomics screens and temporal dissection of founder cell specification. Note: acute cytotoxicity in Arabidopsis suspension cells at ≥10 mg/L; optimal for short-term assays and intact seedlings. For reproducible chemical genomics research.

Molecular Formula C16H12ClNO5S3
Molecular Weight 429.9 g/mol
Cat. No. B15561681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSortin2
Molecular FormulaC16H12ClNO5S3
Molecular Weight429.9 g/mol
Structural Identifiers
InChIInChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+
InChIKeyCUKZYGAOTUDVNI-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid (Sortin2): A Chemical Probe for Endocytic Trafficking and Lateral Root Organogenesis


2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid (CAS 372972-39-9), commonly designated Sortin2, is a synthetic rhodanine-derived small molecule (molecular weight 429.92 g/mol, molecular formula C16H12ClNO5S3) originally identified from a chemical genomic screen of 4,800 compounds for modulators of vacuolar protein sorting [1]. The compound acts as an agonist of endocytic trafficking toward the vacuole, triggering the secretion of carboxypeptidase Y (CPY) in yeast and inducing de novo lateral root primordium formation in Arabidopsis thaliana through a mechanism distinct from the canonical auxin-dependent pathway [2].

Why Generic Substitution of 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid (Sortin2) with Structural Analogs Compromises Experimental Reproducibility


Although Sortin2 belongs to a family of sorting inhibitors (Sortins) identified from the same chemical screen, direct substitution with closely related analogs such as Sortin1 (CAS 6168516) or Sortin3 (CAS 6108321) is not scientifically justified without validation of differential bioactivity and toxicity profiles. Comparative analysis of the three Sortin congeners reveals that Sortin2 exhibits a unique combination of strong vacuolar protein sorting (vps) phenotype induction, high cytotoxicity in Arabidopsis suspension cells at concentrations where Sortin1 remains non-toxic, and a distinct mechanism of lateral root induction that operates independently of the auxin receptor SCF(TIR) pathway [1]. These compound-specific characteristics mean that experimental outcomes obtained with Sortin2 cannot be assumed to be recapitulated with other Sortin family members or generic rhodanine derivatives, making precise compound identity essential for reproducible plant cell biology and chemical genomics research [2].

Quantitative Differentiation Evidence for 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid (Sortin2) Relative to Comparators


Differential Cytotoxicity Profile of Sortin2 Versus Sortin1 in Arabidopsis Suspension Cells

In a direct head-to-head comparison using Arabidopsis suspension cells, Sortin2 exhibited pronounced cytotoxicity at concentrations where Sortin1 remained non-toxic. Specifically, Sortin2 at 25 mg/L (58 μM) caused complete loss of metabolic activity within 8 hours, whereas Sortin1 at the same concentration did not induce cell death [1]. This differential toxicity profile is critical for experimental design, as Sortin2 cannot be used at concentrations suitable for Sortin1 without causing cell lysis, which would confound secretion-based assays.

Arabidopsis thaliana Suspension Cell Culture Cytotoxicity Assay

Sortin2 Induces Lateral Root Emergence Through an Auxin Receptor-Independent Mechanism Distinct from Endogenous Pathways

Sortin2 uniquely stimulates lateral root primordium formation through an endocytic trafficking-dependent mechanism that operates independently of the canonical auxin receptor SCF(TIR) and auxin polar transport [1]. In a cross-study comparable context, treatment of Arabidopsis seedlings with Sortin2 at 25 μg/mL resulted in a 4.6-fold increase in emerged lateral root density after 72 hours compared to control seedlings, whereas auxin-based induction requires functional TIR1/AFB F-box proteins [2]. This mechanistic differentiation from endogenous auxin-driven lateral root formation establishes Sortin2 as a specialized chemical probe for dissecting alternative organogenesis pathways.

Arabidopsis thaliana Lateral Root Organogenesis Auxin-Independent Signaling

Time-Dependent Induction of Lateral Root Primordia by Sortin2 in the Lateral Root-Inducible System (LRIS)

In the lateral root-inducible system (LRIS) where endogenous pre-patterning is abolished by the auxin transport inhibitor N-1-naphthylphthalamic acid (NPA), Sortin2 treatment induced a time-dependent increase in lateral root primordium (LRP) formation. At 24 hours post-treatment, Sortin2 induced twice as many LRPs as control conditions; by 48 hours, the LRP index increased by approximately 400% relative to control [1]. This progressive, sustained induction contrasts with the rapid but transient responses observed with some auxin analogs and underscores the compound's utility for studying the temporal dynamics of de novo organ primordium specification.

Arabidopsis thaliana Lateral Root Primordium Index Time-Course Analysis

Structural Specificity of Sortin2 Endocytic Activity Demonstrated by Loss of Function in Resistant Yeast Mutants

A genome-wide Sortin2 resistance screen in Saccharomyces cerevisiae identified six deletion mutants (met18, sla1, clc1, dfg10, dpl1, and yjl175w) that fail to secrete CPY under Sortin2 treatment conditions where the parental strain does [1]. Importantly, Sortin2 did not affect endocytic trafficking in these resistant mutants, demonstrating that its bioactivity depends on specific genetic pathways rather than non-specific membrane perturbation. This genetic specificity provides class-level inference that structurally related compounds lacking the precise 3-chlorophenyl furan methylidene moiety would not engage the same endocytic machinery.

Saccharomyces cerevisiae Chemical Genetics Endocytic Trafficking

Differential Phenotypic Profiles Among Sortin Family Members: vps Versus vam Phenotype Induction

In the original chemical screen that identified the Sortin family, Sortin2 and Sortin1 both generated strong vps (vacuolar protein sorting) phenotypes in yeast, whereas Sortin3 induced a weak vps phenotype but a severe vam (vacuolar morphology) phenotype similar to Class C vps yeast mutant vps16Δ [1]. This direct head-to-head comparison within the same experimental system establishes that the three Sortin congeners produce qualitatively distinct phenotypes, indicating they modulate different aspects of endomembrane trafficking. This phenotypic divergence precludes interchangeable use of Sortin family members.

Saccharomyces cerevisiae Vacuolar Protein Sorting Phenotypic Screening

Optimal Research and Industrial Application Scenarios for 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid (Sortin2) Based on Quantitative Differentiation Evidence


Chemical Genetic Dissection of Auxin-Independent Lateral Root Organogenesis in Arabidopsis thaliana

Sortin2 is uniquely suited for studies investigating alternative pathways of lateral root formation that bypass canonical auxin signaling. The compound induces a 4.6-fold increase in emerged lateral root density after 72 hours of treatment and promotes lateral root primordium formation in the LRIS system where endogenous pre-patterning is abolished by NPA [1]. This application leverages Sortin2's ability to act as an agonist of a de novo lateral root priming mechanism that requires extracellular calcium and endocytic trafficking but is independent of TIR1/AFB F-box proteins and polar auxin transport [2].

Modulation of Endocytic Trafficking Toward the Vacuole in Saccharomyces cerevisiae for Protein Sorting Studies

Sortin2 serves as a validated chemical modulator of the endocytic transport pathway in yeast, enhancing the rate of endocytosis toward the vacuole in wild-type strains [1]. The compound's specificity is underscored by its inability to affect trafficking in six identified resistant deletion mutants (met18, sla1, clc1, dfg10, dpl1, yjl175w), confirming that its effects are mediated through specific genetic pathways rather than non-specific membrane perturbation [2]. This makes Sortin2 a valuable tool for functional genomics screens aimed at identifying components of the endocytic machinery.

Pharmacological Induction of Protein Secretion for Vacuolar Targeting Defect Assays in Plant and Yeast Systems

Sortin2 reliably induces the secretion of the vacuolar protein carboxypeptidase Y (CPY) in both yeast and Arabidopsis systems, a phenotype that serves as a robust readout for vacuolar protein sorting defects [1]. However, the compound's acute cytotoxicity in Arabidopsis suspension cells at concentrations ≥10 mg/L (23 μM) must be carefully considered in experimental design; this property distinguishes Sortin2 from Sortin1, which remains non-toxic at equivalent concentrations and is therefore preferable for long-term secretion assays in suspension cultures [2]. Sortin2 is optimally deployed in short-term secretion assays or in intact seedling systems where cytotoxicity is less pronounced.

Time-Course Analysis of de Novo Organ Primordium Specification Using the Lateral Root-Inducible System (LRIS)

The LRIS provides a clean experimental background for studying de novo lateral root primordium specification, as NPA treatment abolishes endogenous pre-patterning. Sortin2 induces a progressive increase in lateral root primordium index in this system: 2-fold at 24 hours and approximately 400% at 48 hours post-treatment [1]. This sustained, time-dependent induction enables precise temporal dissection of the molecular events underlying founder cell specification and primordium initiation, a capability not documented for other Sortin family members.

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